molecular formula C12H16N2O2S B4196127 N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide

N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide

Cat. No. B4196127
M. Wt: 252.33 g/mol
InChI Key: QUVJSDYFWILINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide, also known as FMA-1, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of thiosemicarbazones, which are known to exhibit a broad range of biological activities.

Scientific Research Applications

N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been studied for its potential therapeutic applications in various diseases, including cancer, bacterial infections, and neurological disorders. In cancer research, N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to exhibit cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In bacterial infections, N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In neurological disorders, N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been studied for its potential neuroprotective effects against oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide is not fully understood, but it is believed to involve multiple pathways. In cancer cells, N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade. In bacterial cells, N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to inhibit bacterial protein synthesis by binding to the ribosome. In neurological disorders, N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to protect neuronal cells from oxidative stress and inflammation by activating antioxidant and anti-inflammatory pathways.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and reduce tumor growth in animal models. In bacterial cells, N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to inhibit bacterial growth and biofilm formation. In neurological disorders, N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to protect neuronal cells from oxidative stress and inflammation, improve cognitive function, and reduce brain damage in animal models.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide has several advantages for lab experiments, including its broad range of biological activities, low toxicity, and ease of synthesis. However, there are also some limitations to using N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide in lab experiments, including its poor solubility in water and limited bioavailability in vivo. These limitations can be overcome by optimizing the formulation and delivery of N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide.

Future Directions

There are several future directions for research on N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide. One area of research is to further investigate the mechanism of action of N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide in different disease models. Another area of research is to optimize the formulation and delivery of N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide to improve its bioavailability and efficacy in vivo. Additionally, N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide can be modified to improve its pharmacological properties, such as solubility and selectivity. Finally, N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide can be tested in combination with other drugs to enhance its therapeutic effects and reduce its limitations.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-piperidin-1-yl-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c15-11(13-9-10-5-4-8-16-10)12(17)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVJSDYFWILINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-2-(1-piperidinyl)-2-thioxoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.